molecular formula C18H34O5 B15282478 (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid

(11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid

Cat. No.: B15282478
M. Wt: 330.5 g/mol
InChI Key: WWLVUQOGFYZQHT-UMDULAKRSA-N
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Description

(11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid is a hydroxylated fatty acid. Hydroxylated fatty acids are known for their diverse biological activities and are often found in various natural sources, including plants and microorganisms. These compounds have significant roles in biological systems and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry and regioselectivity.

Industrial Production Methods: Industrial production methods may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are used to produce the compound. These methods are often optimized for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogenation to form saturated derivatives.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction may produce saturated fatty acids.

Scientific Research Applications

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: In biological research, (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid is investigated for its role in cellular signaling and metabolism.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: In industrial applications, it may be used in the formulation of cosmetics, pharmaceuticals, and other products requiring bioactive fatty acids.

Mechanism of Action

The mechanism of action of (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. These may include enzymes involved in fatty acid metabolism, receptors in cellular signaling pathways, and other biomolecules. The exact mechanism can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

  • (9R,10S,11S,Z)-9,10,11-Trihydroxyoctadec-12-enoic acid
  • (12R,13S,14S,Z)-12,13,14-Trihydroxyoctadec-9-enoic acid

Comparison: Compared to similar compounds, (11R,12S,13S,Z)-11,12,13-Trihydroxyoctadec-9-enoic acid may exhibit unique biological activities and chemical properties due to its specific stereochemistry and functional group arrangement. These differences can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

(Z,11R,12S,13S)-11,12,13-trihydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-9-12-15(19)18(23)16(20)13-10-7-5-4-6-8-11-14-17(21)22/h10,13,15-16,18-20,23H,2-9,11-12,14H2,1H3,(H,21,22)/b13-10-/t15-,16+,18-/m0/s1

InChI Key

WWLVUQOGFYZQHT-UMDULAKRSA-N

Isomeric SMILES

CCCCC[C@@H]([C@@H]([C@@H](/C=C\CCCCCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C(C(C=CCCCCCCCC(=O)O)O)O)O

Origin of Product

United States

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